Methyl 4-acetyl-3-hydroxybenzoate
Overview
Description
Methyl 4-acetyl-3-hydroxybenzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of hydroxybenzoic acid, featuring an acetyl group and a methoxy group attached to the benzene ring
Mechanism of Action
Target of Action
Methyl 4-acetyl-3-hydroxybenzoate, also known as Methyl 3-Acetyl-4-hydroxybenzoate, is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase . The primary target of this compound is the enzyme steroid sulfatase, which plays a crucial role in the regulation of hormone activity.
Mode of Action
It is known to inhibit the activity of steroid sulfatase, thereby affecting the metabolism of steroids in the body . This inhibition can lead to changes in the hormonal balance, which can have various downstream effects.
Biochemical Pathways
The compound’s action on steroid sulfatase affects the steroid hormone pathway. Steroid hormones, such as estrogen and testosterone, are crucial for various physiological processes, including growth, immune function, and metabolic regulation. By inhibiting steroid sulfatase, this compound can potentially influence these processes .
Pharmacokinetics
The pharmacokinetic characteristics of this compound include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, it permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .
Result of Action
The inhibition of steroid sulfatase by this compound can lead to a decrease in the activity of steroid hormones. This can have various effects at the molecular and cellular level, depending on the specific hormones affected and the tissues in which they act .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These factors can affect the compound’s stability and the effectiveness of its action.
Biochemical Analysis
Biochemical Properties
Methyl 4-acetyl-3-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of human steroid sulfatase. This enzyme is crucial for the metabolism of steroid hormones, and its inhibition can lead to various therapeutic effects. This compound interacts with the active site of the enzyme, forming a reversible complex that prevents the enzyme from catalyzing its substrate . Additionally, this compound has been found to interact with other biomolecules, such as proteins involved in the regulation of gene expression and cell signaling pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key proteins involved in these pathways. For example, it can inhibit the phosphorylation of certain proteins, leading to altered gene expression and cellular metabolism . This compound also impacts cell function by affecting the production of reactive oxygen species (ROS) and the overall redox state of the cell. These effects can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active site of human steroid sulfatase, forming a reversible complex that inhibits the enzyme’s activity . This binding interaction is facilitated by the presence of hydroxyl and acetyl groups in the compound, which form hydrogen bonds and hydrophobic interactions with the enzyme. Additionally, this compound can modulate the activity of other enzymes and proteins by altering their conformation and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or moisture . Over time, the degradation products can affect the compound’s activity and its interactions with biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit human steroid sulfatase without causing significant toxicity . At higher doses, it can lead to adverse effects, such as liver toxicity and oxidative stress. These threshold effects are important for determining the therapeutic window of the compound and its potential use in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the cell. The compound’s metabolism can also influence its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These proteins facilitate the compound’s uptake into cells and its localization to specific cellular compartments. The distribution of this compound can affect its activity and its interactions with biomolecules, influencing its overall biological effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the cytoplasm and the nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound can affect its activity and its interactions with other biomolecules, influencing its overall function in the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetyl-3-hydroxybenzoate can be synthesized through the esterification of 4-acetyl-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to ensure complete esterification. The general reaction scheme is as follows:
4-acetyl-3-hydroxybenzoic acid+methanolacid catalystMethyl 4-acetyl-3-hydroxybenzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-acetyl-3-hydroxybenzoic acid or 4-acetyl-3-ketobenzoic acid.
Reduction: Formation of 4-(1-hydroxyethyl)-3-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-acetyl-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Methyl 4-acetyl-3-hydroxybenzoate can be compared with other similar compounds such as:
Methyl 4-hydroxybenzoate: Commonly used as a preservative in foods and cosmetics.
Methyl 3-acetyl-4-hydroxybenzoate: Similar structure but different positioning of functional groups, leading to distinct chemical properties.
Methylparaben: Widely used in cosmetics and pharmaceuticals for its antimicrobial properties.
Properties
IUPAC Name |
methyl 4-acetyl-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-4-3-7(5-9(8)12)10(13)14-2/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQKWPMUVFBBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626909 | |
Record name | Methyl 4-acetyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478169-69-6 | |
Record name | Methyl 4-acetyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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